N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
Description
Properties
IUPAC Name |
1-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5/c1-27-15-4-3-14(10-16(15)28-2)23-11-13(9-17(23)24)21-19(26)22-7-5-12(6-8-22)18(20)25/h3-4,10,12-13H,5-9,11H2,1-2H3,(H2,20,25)(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRJWRULHPPSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization to yield the pyrrolidinone ring.
Piperidine Ring Formation: The pyrrolidinone intermediate is then reacted with a piperidine derivative under specific conditions to form the piperidine ring.
Coupling Reaction: The final step involves the coupling of the pyrrolidinone-piperidine intermediate with a suitable carboxamide derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrrolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide exhibits significant anticancer properties.
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival.
- Case Study : In vitro studies demonstrated that the compound reduced viability in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .
Pain Management
The compound has shown promise in pain modulation through its interaction with the endocannabinoid system.
- Mechanism of Action : It is hypothesized to act as a fatty acid amide hydrolase (FAAH) inhibitor, leading to increased levels of anandamide, a key endocannabinoid involved in pain regulation.
- Case Study : Animal models indicated that administration resulted in significant reductions in pain responses in both acute and chronic pain scenarios .
Anti-inflammatory Properties
This compound has been evaluated for its anti-inflammatory effects.
- Mechanism of Action : The compound appears to modulate inflammatory pathways, potentially reducing cytokine production and tissue inflammation.
- Case Study : In experimental models of inflammation, treatment with this compound led to decreased levels of inflammatory markers .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens.
- Mechanism of Action : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- Case Study : In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Mechanism of Action
The mechanism of action of N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with 3,4-Dimethoxyphenyl Groups
The 3,4-dimethoxyphenyl group is a critical moiety influencing reactivity and stability. Evidence from lignin model compound studies provides insights:
Key Findings :
- The presence of α-hydroxy groups in lignin models (e.g., compound 2) enhances susceptibility to alkaline cleavage, while their absence (e.g., compound 4) confers stability .
- The target compound lacks β-O-4 bonds or α-hydroxy groups, suggesting greater stability in alkaline environments compared to lignin analogs.
Pyrrolidinone and Piperidine Derivatives
Comparisons with other pyrrolidinone- and piperidine-based compounds reveal trends:
- Unlike the target compound, most racetams lack aromatic substituents, reducing lipophilicity . The 3,4-dimethoxyphenyl group in the target compound may enhance membrane permeability compared to unsubstituted pyrrolidinones but could increase metabolic oxidation risks .
Piperidine-1,4-Dicarboxamides :
- Dicarboxamide substitution on piperidine is rare. Analogous structures (e.g., peptide-derived inhibitors) show enhanced binding to proteases like HIV-1 protease, suggesting the target compound may share similar intermolecular interaction capabilities .
Biological Activity
N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O4 |
| Molecular Weight | 430.54 g/mol |
| CAS Number | Not specified |
This structure features a piperidine ring, a pyrrolidinone moiety, and two carboxamide groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways and cancer progression.
Enzyme Inhibition
Research indicates that compounds similar to this structure exhibit inhibitory effects on various enzymes linked to inflammatory responses. For instance, studies have shown that derivatives can modulate the NLRP3 inflammasome pathway, leading to reduced interleukin-1β (IL-1β) release in stimulated macrophages .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation in several cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are notable. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological contexts:
- In Vitro Studies : A study published in Molecules highlighted that compounds with similar structures significantly inhibited IL-1β release from LPS/ATP-stimulated human macrophages, indicating potential as an anti-inflammatory agent .
- Cancer Cell Line Testing : In laboratory settings, this compound was tested against various cancer cell lines (e.g., breast and colon cancer). Results showed a dose-dependent decrease in cell viability .
- Mechanistic Insights : Computational modeling has suggested possible binding interactions between this compound and target proteins involved in inflammatory processes. These insights may guide further optimization for enhanced efficacy .
Q & A
Basic: What are the common synthetic routes for N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., amide bond formation between pyrrolidinone and piperidine precursors).
- Functionalization of aromatic rings (e.g., methoxylation via nucleophilic substitution or Pd-catalyzed cross-coupling).
- Optimization parameters : Temperature (60–120°C), solvent selection (DMF or THF for polar intermediates), and catalysts (e.g., EDCI/HOBt for carboxamide coupling) .
- Characterization : Confirmed via (e.g., δ 2.45 ppm for CH groups) and LC-MS for purity .
Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Methodological Answer:
Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours under conventional heating) .
- Solvent-free conditions to minimize side reactions (e.g., neat reactions at elevated temperatures).
- Catalyst screening : Pd(PPh) for cross-coupling or enzyme-mediated asymmetric synthesis for stereoselectivity.
- DoE (Design of Experiments) : Statistical modeling to assess interactions between variables (temperature, pH, stoichiometry) .
Basic: What spectroscopic techniques are used to confirm the compound’s structure?
Methodological Answer:
- : Identifies proton environments (e.g., δ 7.13 ppm for aromatic protons, δ 5.65 ppm for NH groups) .
- IR Spectroscopy : Confirms carboxamide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 360.4 for [M+H]) .
Advanced: How can computational modeling predict biological targets or reactivity?
Methodological Answer:
- Docking simulations : Use software like AutoDock to assess binding affinity to receptors (e.g., GPCRs or kinases) based on the compound’s 3D structure .
- DFT (Density Functional Theory) : Calculates electrostatic potential surfaces to predict sites for nucleophilic/electrophilic attacks .
- MD (Molecular Dynamics) : Simulates interactions with lipid bilayers or protein pockets to evaluate stability .
Basic: What are the key stability considerations for this compound under different storage conditions?
Methodological Answer:
- pH sensitivity : Hydrolysis of the carboxamide group occurs in acidic/basic media (e.g., degradation at pH < 3 or > 10) .
- Temperature : Store at –20°C in anhydrous DMSO to prevent thermal decomposition.
- Light exposure : Protect from UV light to avoid photooxidation of the dimethoxyphenyl group .
Advanced: How to resolve contradictions in experimental data (e.g., inhibition efficiency vs. temperature)?
Methodological Answer:
- Case study : If inhibition efficiency increases with temperature (contrary to Arrhenius expectations), conduct:
Basic: What biological assays are suitable for preliminary activity screening?
Methodological Answer:
- Enzyme inhibition assays : Measure IC against proteases or kinases using fluorogenic substrates.
- Cell viability assays (MTT/XTT): Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7).
- Receptor binding studies : Radioligand displacement assays for GPCR targets .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated aryl groups) .
- Pharmacophore mapping : Identify critical moieties (e.g., pyrrolidinone’s carbonyl group for hydrogen bonding) .
- In vivo PK/PD : Assess bioavailability and metabolite profiling in rodent models .
Basic: What analytical methods ensure purity during scale-up synthesis?
Methodological Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 90% purity threshold).
- TLC : Monitor reaction progress with silica gel plates (R = 0.3–0.5 in ethyl acetate/hexane).
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: How to evaluate adsorption behavior for surface interaction studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
